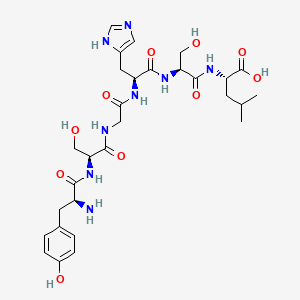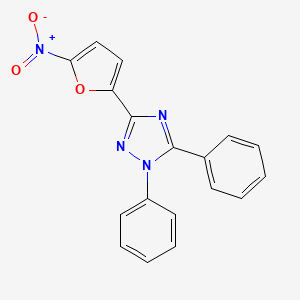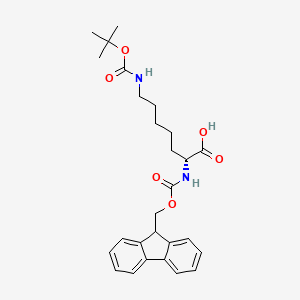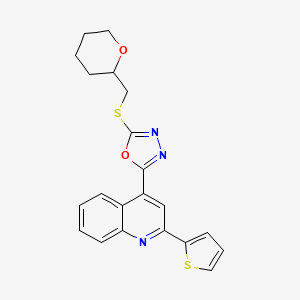![molecular formula C18H13Cl2NO4 B12521212 [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid CAS No. 807614-97-7](/img/structure/B12521212.png)
[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dichlorobenzoyl chloride with an indole derivative using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Hydroxylation: The resulting product undergoes hydroxylation to introduce the hydroxy group at the 5-position of the indole ring.
Methylation: The final step involves the methylation of the indole ring to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: It may play a role in modulating signal transduction pathways in cells.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications as a herbicide or pesticide due to its potential biological activity.
作用機序
The mechanism of action of [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. For example, it may inhibit the synthesis of chlorophyll in plants, leading to chlorosis . In biological systems, it can interfere with signal transduction pathways, affecting cellular functions.
類似化合物との比較
1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole: This compound also contains the 2,4-dichlorobenzoyl moiety and exhibits similar herbicidal activity.
Indole-3-acetic acid: A naturally occurring plant hormone that shares the indole structure but differs in its functional groups and biological activity.
Uniqueness:
Structural Features: The presence of both the 2,4-dichlorobenzoyl and hydroxy groups in the indole ring makes [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid unique compared to other indole derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
807614-97-7 |
|---|---|
分子式 |
C18H13Cl2NO4 |
分子量 |
378.2 g/mol |
IUPAC名 |
2-[1-(2,4-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9-13(8-17(23)24)14-7-11(22)3-5-16(14)21(9)18(25)12-4-2-10(19)6-15(12)20/h2-7,22H,8H2,1H3,(H,23,24) |
InChIキー |
MXIVBZCQIXKHJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)


![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)


